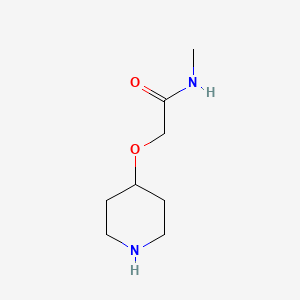

N-Methyl-2-(piperidin-4-yloxy)acetamide

Description

N-Methyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-44-5) is a piperidine-containing acetamide derivative with the molecular formula C₈H₁₆N₂O₂ . Structurally, it features a methyl-substituted acetamide backbone linked to a piperidin-4-yloxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their ability to modulate biological targets such as neurotransmitter receptors, enzymes, and ion channels . Acetamide derivatives, in particular, are recognized for their antibacterial properties , though their pharmacological applications extend to antiviral, anticancer, and neurological pathways depending on substituent modifications .

Properties

IUPAC Name |

N-methyl-2-piperidin-4-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKWJMNQCDJJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592922 | |

| Record name | N-Methyl-2-[(piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-44-5 | |

| Record name | N-Methyl-2-[(piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of piperidine derivatives with acetamide. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . Industrial production methods often focus on optimizing yield and purity through various catalytic and non-catalytic processes.

Chemical Reactions Analysis

N-Methyl-2-(piperidin-4-yloxy)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using various nucleophiles under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Methyl-2-(piperidin-4-yloxy)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural analogues of N-Methyl-2-(piperidin-4-yloxy)acetamide and their distinguishing features:

Antibacterial Activity

- Acetamide derivatives with piperidine or heterocyclic substituents exhibit broad-spectrum antibacterial action. For example, synthesized compounds in showed MIC values >6.25 μg/mL against bacterial isolates .

Neurological Targets

- BM-5 () demonstrates dual muscarinic activity, enhancing acetylcholine release while acting as a postsynaptic agonist. This contrasts with this compound, which lacks reported neurological data but shares structural motifs (piperidine, acetamide) that could interact with cholinergic systems .

Antiviral and Chemokine Receptor Activity

Structure-Activity Relationship (SAR) Insights

- Substituent Effects: N-Alkylation: N,N-Dimethylation () may enhance lipophilicity and blood-brain barrier penetration compared to mono-methylated analogues. Heteroaromatic Moieties: Pyrimidine () or triazinoindole () substituents improve target specificity, likely through π-π stacking or hydrogen bonding with enzymes/receptors. Sulfonyl and Sulfonylphenyl Groups: These electron-withdrawing groups enhance binding to chemokine receptors (e.g., CCR5) or viral proteases .

Biological Activity

N-Methyl-2-(piperidin-4-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxy group. The molecular formula is CHNO, with a molecular weight of approximately 196.26 g/mol. Its structural characteristics enable interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that the compound may modulate neurotransmitter regulation and influence signal transduction pathways, which are crucial for various physiological processes.

Potential Mechanisms Include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary findings indicate that it may inhibit viral replication through mechanisms that are yet to be fully elucidated.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Studies : A study conducted on the compound's efficacy against common pathogens demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial activity.

- Antiviral Activity : Another study explored its effects on viral cell lines, revealing a dose-dependent reduction in viral load, further supporting its potential as an antiviral agent.

- Cytotoxicity Assessments : Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated low toxicity levels in non-target cells, suggesting a favorable therapeutic index.

Table 1: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 10 |

Table 2: Cytotoxicity Profile

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 50 | >10 |

| Vero | 45 | >10 |

| MCF7 | 30 | >15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.